3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-5-32-21-14-18(15-22(33-6-2)23(21)34-7-3)25-28-29-26(35-25)27-24(30)19-12-16-10-8-9-11-17(16)13-20(19)31-4/h8-15H,5-7H2,1-4H3,(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJROIZYWTZFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution with triethoxyphenyl group: The oxadiazole ring is then functionalized with the triethoxyphenyl group using electrophilic aromatic substitution reactions.
Attachment to the naphthalene core: The final step involves coupling the substituted oxadiazole with a naphthalene derivative, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy and triethoxy groups can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions, leading to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) under appropriate conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the oxadiazole ring could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential as a probe for studying biological processes, particularly those involving aromatic interactions.
Medicine: Its unique structure may offer therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
(a) N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Acetamide (CAS 19938-46-6)
- Key differences :
- Phenyl substituents : Trimethoxy (vs. triethoxy) at the 3,4,5 positions.
- Amide group : Acetamide (vs. naphthalene-2-carboxamide).
- Implications: Trimethoxy vs. Acetamide vs. naphthalene carboxamide: The naphthalene moiety introduces extended π-conjugation, favoring aromatic stacking interactions in biological targets.
(b) 3-(4-Chlorobenzenesulfonyl)-N-[5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Propanamide (CAS 922836-24-6)
- Key differences :
- Amide side chain : Propanamide with a 4-chlorobenzenesulfonyl group (vs. naphthalene-2-carboxamide).
- Oxadiazole substitution : Same 3,4,5-triethoxyphenyl group as the target compound.
- Implications :
- The sulfonyl group introduces strong electron-withdrawing effects, altering electronic distribution and hydrogen-bond acceptor capacity.
- The chlorine atom may enhance metabolic stability but reduce solubility.
Variations in the Carboxamide Moiety
(a) N-[5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-2,4-Dimethyl-Benzamide
- Key differences :
- Aromatic backbone : 2,4-Dimethylbenzamide (vs. naphthalene-2-carboxamide).
- Oxadiazole substitution : 2-Methoxyphenyl (vs. 3,4,5-triethoxyphenyl).
- Implications: Smaller benzamide structure reduces steric hindrance, possibly improving binding to compact active sites.
(b) 3-Hydroxy-4-[(2-Methyl-5-Nitrophenyl)Azo]-N-Phenylnaphthalene-2-Carboxamide (CAS 229-245-3)
- Key differences :
- Functional groups : Azo linker and hydroxyl group (vs. methoxy and oxadiazole).
- Substituents : Nitro and methyl groups on the phenyl ring.
- Implications: The azo group introduces photochemical reactivity and redox sensitivity, limiting stability under light exposure.
Core Heterocycle Modifications
(a) 5-(4-Methoxybenzyl)-1,3,4-Oxadiazole-2-yl Naphthalene-1-Carbothioate
- Key differences :
- Thioester linkage (vs. carboxamide).
- 4-Methoxybenzyl substituent (vs. 3,4,5-triethoxyphenyl).
- Implications :
- Thioesters are more reactive toward nucleophiles, reducing in vivo stability.
- The methoxybenzyl group provides moderate lipophilicity but lacks the triethoxy symmetry.
Research Implications and Gaps
- Triethoxy vs. trimethoxy : Ethoxy groups may enhance bioavailability but require solubility-enhancing formulations .
- Naphthalene carboxamide : Likely improves target affinity due to π-stacking but increases molecular weight, affecting pharmacokinetics .
- Data limitations : Experimental data on solubility, stability, and bioactivity are absent in the provided evidence, necessitating further study.
Biological Activity
Chemical Structure and Properties
The compound features a naphthalene core substituted with a carboxamide group and an oxadiazole moiety linked to a triethoxyphenyl group. Its structural complexity suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, a study demonstrated that treatment with this compound led to increased levels of cleaved caspases in breast cancer cells, suggesting a mechanism involving programmed cell death .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In laboratory settings, it displayed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL .
Neuroprotective Effects
Emerging evidence suggests that the compound may have neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress markers and improve cognitive function. This was evidenced by improved performance in maze tests following administration of the compound .
The biological activity of 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide appears to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : It alters ROS levels, contributing to its anticancer and neuroprotective effects.
- Receptor Interaction : Potential interactions with specific receptors involved in apoptosis and inflammation pathways have been hypothesized but require further investigation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Study : In a controlled study involving MCF-7 cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours .
- Neuroprotection in Rats : A study on rats subjected to induced oxidative stress showed that administration of the compound significantly improved memory retention compared to control groups .
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound against E. coli infections in mice, reporting a significant reduction in bacterial load post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
